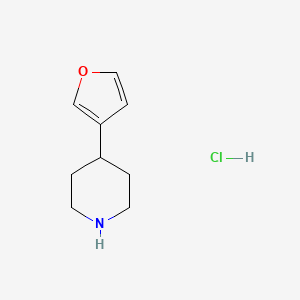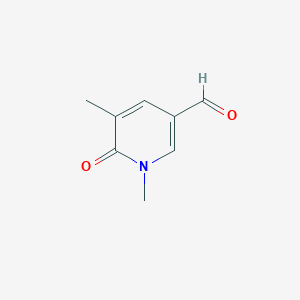
1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde is an organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol It is a derivative of pyridine, characterized by the presence of two methyl groups, a keto group, and an aldehyde group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1,5-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyridine with a suitable aldehyde precursor under controlled conditions . The reaction typically requires the use of a base such as sodium ethoxide in ethanol at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Reduction: 1,5-Dimethyl-6-hydroxy-1,6-dihydropyridine-3-carbaldehyde.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes . Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde can be compared with other similar compounds, such as:
1,5-Dimethyl-6-oxo-1,6-dihydropyrimidine-3-carbaldehyde: Similar structure but with a pyrimidine ring instead of a pyridine ring.
1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Oxidized form of the original compound.
1,5-Dimethyl-6-hydroxy-1,6-dihydropyridine-3-carbaldehyde: Reduced form of the original compound.
The uniqueness of this compound lies in its specific functional groups and their arrangement on the pyridine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1,5-dimethyl-6-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-6-3-7(5-10)4-9(2)8(6)11/h3-5H,1-2H3 |
InChI Key |
OZGQTIRGPQEUCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


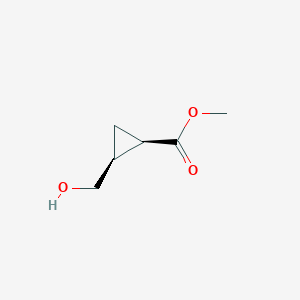
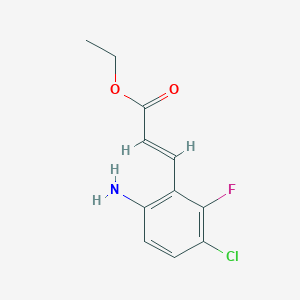
![(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B11762595.png)
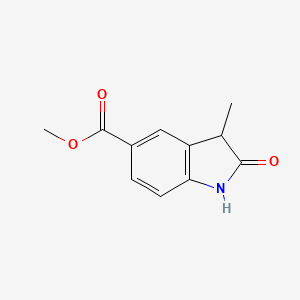
![tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate](/img/structure/B11762603.png)
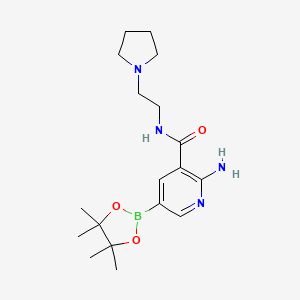
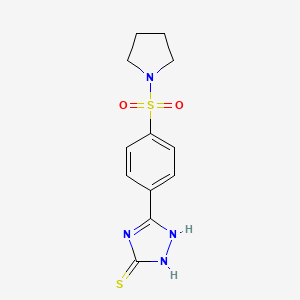
![2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B11762619.png)
![ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11762624.png)
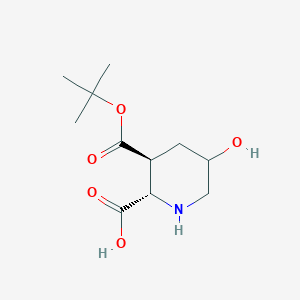
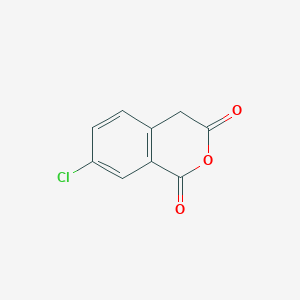
![[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11762638.png)
![[1-(2-Fluoroethyl)cyclobutyl]methanamine](/img/structure/B11762644.png)
